

An In-Depth Technical Guide to 5-Methylnonane: Nomenclature, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylnonane

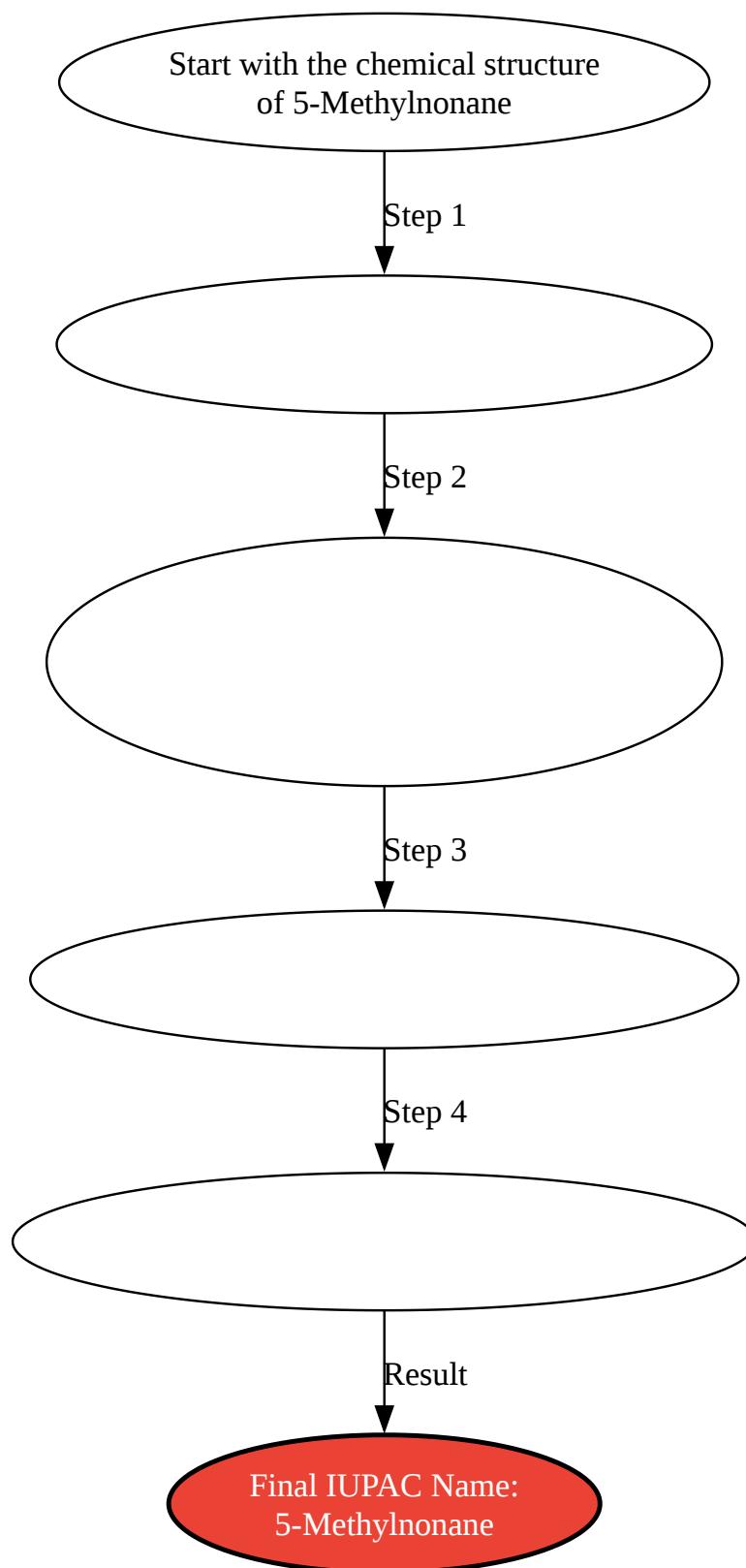
Cat. No.: B093649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonane is a branched-chain alkane, a class of saturated hydrocarbons. While seemingly simple in structure, a thorough understanding of its chemical identity, properties, and analytical characterization is crucial for its use as a reference compound, in petrochemical research, and as a potential component or impurity in various chemical processes relevant to the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of **5-Methylnonane**, including its nomenclature, physicochemical properties, detailed experimental protocols for its analysis, and safety information.


IUPAC Nomenclature and Synonyms

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For **5-Methylnonane**, the nomenclature is determined by identifying the longest continuous carbon chain and the position of any substituents.

Synonyms and Identifiers:

- Nonane, 5-methyl-[1][2]

- 5-methyl nonane[3]
- 5-methyl-nonane[3]

[Click to download full resolution via product page](#)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **5-MethylNonane** is presented in the tables below. This data is essential for its handling, analysis, and application in a laboratory setting.

Table 1: General and Physicochemical Properties of **5-MethylNonane**

Property	Value	Reference(s)
Molecular Formula	C10H22	[1][2][4]
Molecular Weight	142.28 g/mol	[1][2]
CAS Number	15869-85-9	[1][2]
Appearance	Colorless liquid	[4]
Boiling Point	165.10 °C @ 760 mmHg	[5]
Melting Point	-87.7 °C	[5]
Density	0.733 g/cm ³	[3]
Flash Point	37.2 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents	[4]
Refractive Index	1.412	[5]
Vapor Pressure	2.53 mmHg @ 25 °C	[5]

Table 2: Spectroscopic and Chromatographic Data for **5-MethylNonane**

Data Type	Key Features/Values	Reference(s)
¹ H NMR	δ (ppm): ~1.28, ~1.23, ~1.09, ~0.89, ~0.84	[1]
¹³ C NMR	Chemical shifts observed for the different carbon environments.	[6]
Mass Spectrum (MS)	Molecular Ion (M ⁺): m/z 142. Key fragments corresponding to the loss of alkyl groups.	[7]
Infrared (IR) Spectrum	C-H stretching and bending vibrations characteristic of alkanes.	[4]
Kovats Retention Index	Standard non-polar: 962.1, 958.1, 959.8, 963, 961, etc.	[2]

Synthesis and Toxicology

Synthesis of 5-Methylnonane

5-Methylnonane is typically produced on an industrial scale through the isomerization of linear alkanes found in petroleum fractions. For laboratory-scale synthesis, while not commonly published due to its commercial availability, a plausible route would involve a Grignard reaction.

Generalized Synthetic Approach: Grignard Reaction

A suitable Grignard reagent, such as butylmagnesium bromide, can be reacted with a ketone, like 2-hexanone. The resulting tertiary alcohol is then deoxygenated to yield the alkane. This is a multi-step process that requires anhydrous conditions and careful purification. A detailed, generalized protocol for a Grignard reaction is provided in the experimental protocols section.

Toxicological Profile

Specific toxicological studies on **5-Methylnonane** are not extensively available in the public domain. However, as a member of the alkane family and a hydrocarbon solvent, its toxicological properties can be inferred from related compounds.

- General Toxicity: Alkanes are generally considered to have low systemic toxicity.[8] The primary hazards are associated with their physical properties.
- Aspiration Hazard: Like other low-viscosity hydrocarbons, **5-MethylNonane** may be fatal if swallowed and enters the airways.[2]
- Inhalation: High concentrations of vapor can cause central nervous system (CNS) depression and respiratory irritation.[5]
- Skin and Eye Contact: Prolonged or repeated skin contact may cause defatting and dermatitis. Direct eye contact can cause irritation.
- Flammability: **5-MethylNonane** is a flammable liquid and vapor.[2]

Experimental Protocols for Toxicological Assessment:

Standard toxicological assessments for a compound like **5-MethylNonane** would typically involve acute toxicity studies (oral, dermal, inhalation), skin and eye irritation studies, and genotoxicity assays.[9] Protocols for these are standardized by organizations such as the OECD. A general protocol for a human patch test for skin irritation is described in the experimental protocols section.

Experimental Protocols

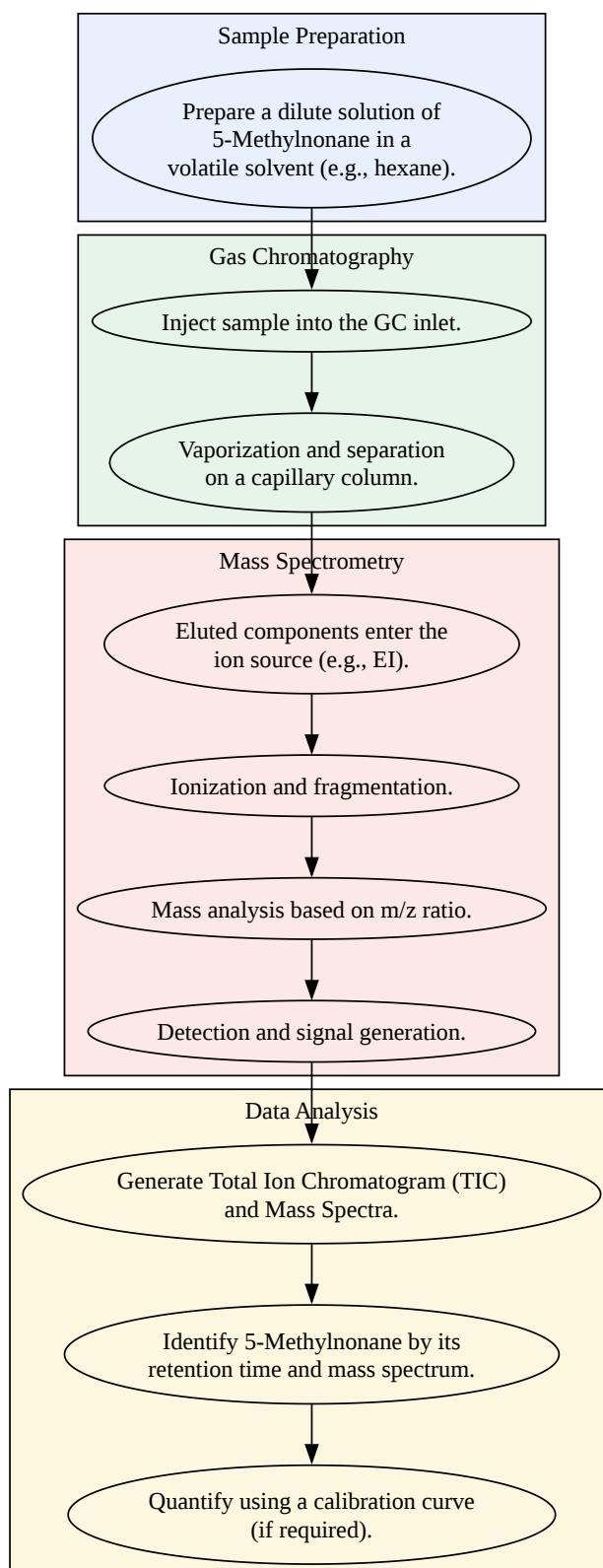
The following are detailed, representative protocols for the synthesis and analysis of **5-MethylNonane**.

Generalized Synthesis via Grignard Reaction (Hypothetical for 5-MethylNonane)

This protocol outlines the general steps for the synthesis of a tertiary alcohol, a precursor to a branched alkane like **5-MethylNonane**, using a Grignard reaction.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether


- 1-Bromobutane (for the Grignard reagent)
- 2-Hexanone (as the electrophile)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Iodine crystal (as an initiator)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be flame-dried to ensure anhydrous conditions.
 - Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add a small amount of anhydrous diethyl ether and a crystal of iodine.
 - Slowly add a solution of 1-bromobutane in anhydrous diethyl ether. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
 - Once the reaction starts, add the remaining 1-bromobutane solution dropwise, maintaining a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes.
- Reaction with the Ketone:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Slowly add a solution of 2-hexanone in anhydrous diethyl ether dropwise with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Workup and Purification:

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.
- The alcohol would then need to undergo a deoxygenation reaction (e.g., Barton-McCombie deoxygenation) to yield **5-MethylNonane**.
- Purify the final product by distillation or column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

[Click to download full resolution via product page](#)**Instrumentation:**

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column (e.g., non-polar DB-5ms or similar).
- Carrier gas: Helium.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample containing **5-MethylNonane** in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Set the injector temperature to 250°C and the transfer line temperature to 280°C.
 - Set the carrier gas flow rate to approximately 1 mL/min.
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
- Injection and Data Acquisition: Inject 1 μ L of the prepared sample into the GC.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to determine the retention time of **5-MethylNonane**.
 - Examine the mass spectrum corresponding to the chromatographic peak of **5-MethylNonane**.
 - Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST). The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure for ^1H and ^{13}C NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-MethylNonane** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ^1H NMR Data Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Process the spectrum by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Process the spectrum similarly and reference it to the solvent signal (e.g., 77.16 ppm for CDCl_3).

Infrared (IR) Spectroscopy

Procedure for Liquid Sample (Neat):

- Sample Preparation: Place one drop of neat **5-MethylNonane** onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Place the salt plates in the spectrometer's sample holder.

- Acquire the spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Human Patch Test for Skin Irritation (General Protocol)

This is a generalized protocol for assessing the skin irritation potential of a substance.

Procedure:

- A small amount of the test substance (**5-Methylnonane**) is applied to a patch.
- The patch is applied to the skin of human volunteers, typically on the back or forearm.
- The exposure time is typically 4 hours.[[10](#)]
- After patch removal, the skin is observed for signs of irritation (erythema and edema) at specified time points (e.g., 24, 48, and 72 hours).[[10](#)]
- The severity of the reaction is scored based on a standardized scale.

Conclusion

5-Methylnonane, while a structurally simple alkane, possesses a defined set of properties and analytical characteristics that are important for its use in scientific research and industry. This guide has provided a comprehensive overview of its nomenclature, physicochemical and spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may encounter or utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-METHYLNONANE(15869-85-9) MS [m.chemicalbook.com]
- 2. 5-Methylnonane | C10H22 | CID 27518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylnonane | lookchem [lookchem.com]
- 4. Nonane, 5-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-METHYLNONANE(15869-85-9) 13C NMR spectrum [chemicalbook.com]
- 7. Nonane, 5-methyl- [webbook.nist.gov]
- 8. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Methylnonane: Nomenclature, Properties, and Analytical Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093649#iupac-nomenclature-and-synonyms-for-5-methylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com